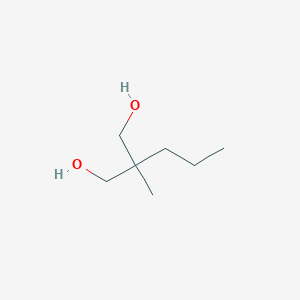![molecular formula C18H17ClN2O2 B018054 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147687-17-0](/img/structure/B18054.png)
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, including 3-(2-Chloroethyl)-2-methyl variants, involves several key steps. A notable method includes the catalytic hydrogenation of 3-benzyloxycarbonylaminoazino[1,2-x]-azin-4-ones to achieve partial saturation of the heterocyclic systems and removal of the benzyloxycarbonyl moiety, yielding high yields of the desired products (Rečnik et al., 2000). Another approach utilizes the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to various polymorphic forms and showcasing the compound's versatility in chemical synthesis (Glidewell et al., 2003).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been thoroughly analyzed, revealing that the pyrido[1,2-a]pyrimidine ring system is planar with the methyl C and carbonyl O atoms nearly coplanar to it. This structural conformation is supported by weak intermolecular hydrogen bonds and π–π interactions, forming a three-dimensional network (Jasinski et al., 2009).
Chemical Reactions and Properties
The compound exhibits reactivity towards various reagents, demonstrating its potential in creating diverse chemical entities. For example, the synthesis and docking studies of related compounds underline the versatility in reacting with different chemical agents to yield products with potential biological activity (Bommeraa et al., 2019).
Physical Properties Analysis
The crystal structure and spectral characteristics of related pyrido[1,2-a]pyrimidin-4-one derivatives have been studied, highlighting the compound's solid-state properties, including its polymorphism and interaction with light. These studies provide insight into the compound's behavior in different physical states and its potential applications based on these properties (Koval’chukova et al., 2004).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with DNA, have been explored, indicating its groove mode of binding with DNA. This interaction is vital for understanding the compound's mechanism of action in biological systems and its potential use in medicinal chemistry (Zhang et al., 2013).
Applications De Recherche Scientifique
Antibacterial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of novel aliphatic, aromatic, and heterocyclic amine derivatives, which have been tested for their in vitro antibacterial activity .
- Methods of Application : The compounds were synthesized and characterized by 1H-NMR, FTIR, and elemental analysis. They were then screened for antibacterial activity by agar well diffusion and micro dilution method against standard strains of Gram-Positive and Gram-negative bacteria .
- Results : Compounds with substituted heterocyclic piperazine moiety showed good activity. In particular, compound 6i showed two-fold better activity compared to the standard drug Streptomycin sulphate .
Chalcogenation
- Scientific Field : Organic Chemistry .
- Application Summary : This compound has been used in a metal-free C-3 chalcogenation process to synthesize diversely orchestrated 3-ArS/ArSe derivatives .
- Methods of Application : This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .
- Results : The process resulted in high yields (up to 95%) of the desired products .
Synthesis of 5-Fluoro Paliperidone
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound is a byproduct in the synthesis of 5-Fluoro Paliperidone, which is a Paliperidone impurity .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-chloroethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZLZGAIWJGCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593032 | |
| Record name | 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
147687-17-0 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


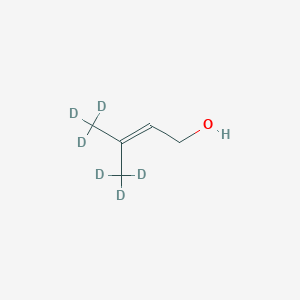
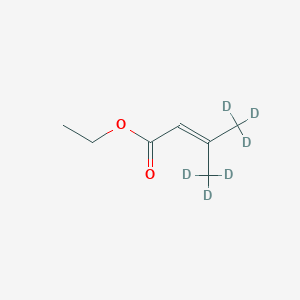
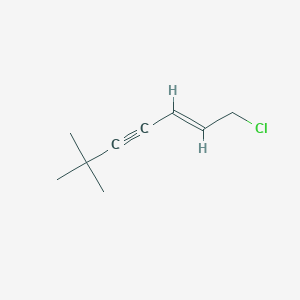
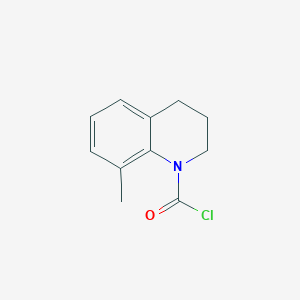

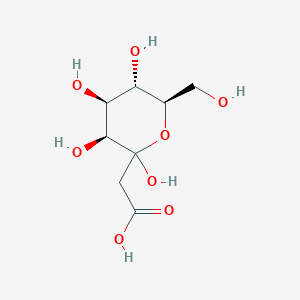
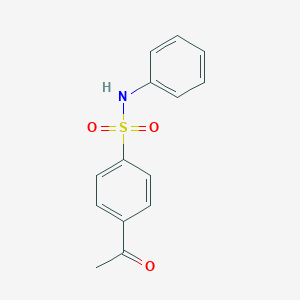

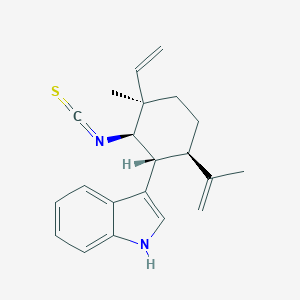
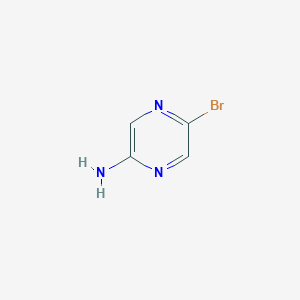
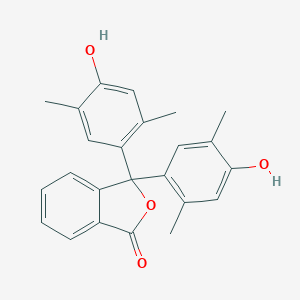
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
